N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide” is a complex organic molecule. It contains several functional groups, including an oxazole ring, a sulfamoyl group, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a dihedral angle of 41.8° between the benzene rings and the isoxazole ring is twisted by 74.3° from the central benzene ring . The crystal packing features O-H⋯O and O-H⋯N hydrogen bonds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.34 g/mol . It has one hydrogen bond donor, six hydrogen bond acceptors, and four rotatable bonds . Its exact mass is 309.07832714 g/mol and its monoisotopic mass is also 309.07832714 g/mol . The topological polar surface area is 101 Ų .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : Research has explored the synthesis of sulfonamide-derived compounds, including structures similar to the specified compound, highlighting their potential for forming transition metal complexes. These compounds have been characterized using various analytical techniques, including X-ray diffraction, which provides insight into their molecular structure and bonding nature (Chohan & Shad, 2011).
Biological and Pharmacological Evaluation
Antimicrobial Activity : Sulfonamide derivatives have shown moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains. This suggests their potential application in developing new antimicrobial agents (Chohan & Shad, 2011).
Antidepressant and Antianxiety Potential : Novel derivatives incorporating elements of the specified chemical structure have been evaluated for antidepressant and antianxiety activities. These studies indicate the relevance of such compounds in the development of new therapeutic agents for treating mental health disorders (Kumar et al., 2017).
Mechanistic Insights and Selectivity
Selective β3-Adrenoceptor Agonists : Piperazine sulfonamides, sharing a structural similarity with the specified compound, have been identified as potent and selective β3-adrenoceptor agonists. These findings suggest the importance of the tertiary amine nitrogen atom in the piperazine ring for β3-AR agonist activity, providing a novel determinant for drug design targeting β3-AR-mediated pathological conditions (Perrone et al., 2009).
properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S2/c1-16-15-21(24-32-16)25-33(28,29)19-11-7-18(8-12-19)23-22(27)17-5-9-20(10-6-17)34(30,31)26-13-3-2-4-14-26/h5-12,15H,2-4,13-14H2,1H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWZYTNMIOZJRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.